molecular formula C20H22N2O4 B5517864 4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole

4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole

Cat. No.: B5517864
M. Wt: 354.4 g/mol
InChI Key: NBZNOEGXBMOICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.15795719 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiallergic Activity : Studies have shown that certain compounds similar to the one demonstrate significant antiallergic activity. For instance, compounds like 6-(mesyloxy)-9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazole and its analogues exhibit potent antiallergic effects, surpassing those of standard treatments like disodium cromoglycate (Buckle, Outred, Rockell, Smith, & Spicer, 1983).

  • Antimicrobial Properties : Novel compounds synthesized from reactions involving ester ethoxycarbonylhydrazones have displayed significant antimicrobial activities. This implies potential applications in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

  • Aromatase Inhibition : Research on benzofuran derivatives, which are structurally similar to the given compound, has revealed their efficacy as aromatase inhibitors. This suggests potential applications in treating hormone-sensitive cancers (Saberi, Vinh, Yee, Griffiths, Evans, & Simons, 2006).

  • Leukotriene Antagonism and Anti-inflammatory Effects : Certain benzoheterocyclic compounds have shown properties as leukotriene antagonists and inhibitors of 5-lipoxygenase, indicating potential applications in treating inflammatory conditions (Musser, Kubrak, Chang, Dizio, Hite, Hand, & Lewis, 1987).

  • Anti-Inflammatory and Analgesic Activities : Novel benzodifuranyl derivatives have been synthesized and tested for anti-inflammatory and analgesic properties. These findings highlight the potential use of such compounds in pain management and inflammation treatment (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antitumor and Antimicrobial Activities : Compounds isolated from marine endophytic fungi, similar in structure to the compound , have shown moderate antitumor and antimicrobial activities, suggesting potential applications in cancer and infectious disease research (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).

Properties

IUPAC Name

[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-11-15-8-7-14(24-4)10-17(15)25-19(11)20(23)22-9-5-6-16(22)18-12(2)21-26-13(18)3/h7-8,10,16H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZNOEGXBMOICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC3C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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